molecular formula C10H18N4O B13524389 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide

Cat. No.: B13524389
M. Wt: 210.28 g/mol
InChI Key: DNELAUMXAARUID-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III)-catalyzed and solvent-controlled conditions. This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide include other pyrazole derivatives such as:

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C10H18N4O/c1-3-12-10(2,9(11)15)5-8-14-7-4-6-13-14/h4,6-7,12H,3,5,8H2,1-2H3,(H2,11,15)

InChI Key

DNELAUMXAARUID-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C=CC=N1)C(=O)N

Origin of Product

United States

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